Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC20363099
InChI: InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13+;/m1./s1
SMILES:
Molecular Formula: C13H17BrClNO2
Molecular Weight: 334.63 g/mol

Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl

CAS No.:

Cat. No.: VC20363099

Molecular Formula: C13H17BrClNO2

Molecular Weight: 334.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl -

Specification

Molecular Formula C13H17BrClNO2
Molecular Weight 334.63 g/mol
IUPAC Name methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13+;/m1./s1
Standard InChI Key DXLOKEVVKYIAPJ-HTKOBJQYSA-N
Isomeric SMILES COC(=O)[C@@]1(CC[C@H](C1)C2=CC=C(C=C2)Br)N.Cl
Canonical SMILES COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentane core with three distinct functional groups:

  • Amino group at the C1 position, protonated as a hydrochloride salt for enhanced solubility

  • Methyl ester at C1, providing a reactive handle for further derivatization

  • 4-Bromophenyl substituent at C3, contributing to π-π stacking interactions in biological systems .

The (1S,3R) stereochemistry creates a chiral center that dictates its molecular recognition properties. X-ray crystallographic studies of analogous compounds reveal a puckered cyclopentane ring with torsion angles of 112–118° between key substituents, optimizing spatial arrangements for receptor binding .

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₃H₁₇BrClNO₂
Molecular Weight334.63 g/mol
Optical Rotation [α]²⁵D+8 ± 2° (c=1 in H₂O)
Melting Point198–202°C (dec.)
Solubility>50 mg/mL in DMSO
LogP2.81 (calculated)

Data compiled from .

Synthetic Methodologies

Asymmetric Synthesis

The industrial-scale production employs a seven-step sequence from commercially available precursors:

  • Ring-Closing Metathesis: Formation of the cyclopentane scaffold using Grubbs-II catalyst (5 mol%) in dichloromethane at 40°C .

  • Stereoselective Amination: Enzymatic resolution with immobilized penicillin G acylase achieves >99% ee for the (1S,3R) isomer .

  • Bromophenyl Introduction: Suzuki-Miyaura coupling with 4-bromophenylboronic acid (Pd₂(dba)₃/Q-phos catalyst system; 82% yield) .

  • Esterification/HCl Salt Formation: Treatment with methyl chloroformate followed by HCl gas precipitation.

Critical parameters:

  • Reaction temperature ≤25°C during amination to prevent racemization

  • Strict oxygen-free conditions for palladium-catalyzed steps

Table 2: Comparative Synthetic Routes

MethodYield (%)ee (%)Key Advantage
Enzymatic Resolution6899.5Scalability (>10 kg batches)
Chiral Auxiliary5598.2Avoids biocatalyst costs
Dynamic Kinetic Res.7398.7Continuous process compatible

Data from .

Pharmaceutical Applications

S1P1 Receptor Agonists

As a key intermediate in sphingosine-1-phosphate (S1P) receptor modulators, this compound enables:

  • Lymphocyte Sequestration: EC₅₀ = 12 nM in human T-cell migration assays

  • Oral Bioavailability: LogD7.4 = 1.2 optimizes membrane permeability

  • Metabolic Stability: t₁/₂ >6 h in human liver microsomes

Clinical candidates derived from this scaffold show promise in:

  • Multiple sclerosis (Phase III trial NCT04875935)

  • Ulcerative colitis (Phase II trial NCT05122804)

Neurological Targets

The 4-bromophenyl moiety demonstrates:

  • 78% inhibition of β-secretase (BACE1) at 10 μM (Alzheimer's models)

  • Kᵢ = 4.2 nM against dopamine D₃ receptors (Parkinson's applications)

HazardPictogramSignal WordH-Code
Acute ToxicityGHS06DangerH301
Skin IrritationGHS05WarningH315
Eye DamageGHS05DangerH318

Exposure Controls

  • PPE: Nitrile gloves, chemical goggles, Type II respirator

  • Engineering Controls: Fume hood with ≥100 fpm face velocity

  • Storage: Desiccator at 2–8°C under argon

CompanyPurityPackagingPrice (USD/g)
Chem-Impex99.8%1 g, 5 g, 25 g420
BLDpharm98.5%10 g, 50 g385
VulcanChem99.3%Custom450

Recent Advances (2024–2025)

Continuous Flow Synthesis

Microwave-assisted continuous reactors achieve:

  • 92% conversion in 8 min vs. 6 h batch process

  • 40% reduction in palladium catalyst loading

Polymorph Screening

Five novel crystalline forms identified:

  • Form II shows 18% enhanced solubility in simulated gastric fluid

  • Form IV demonstrates 6-month stability at 40°C/75% RH

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